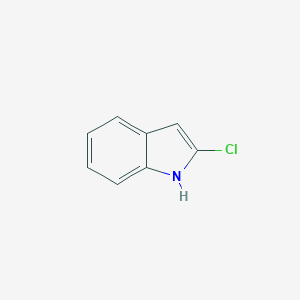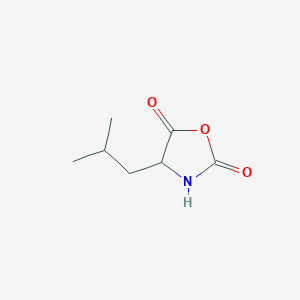
(S)-4-异丁基恶唑烷-2,5-二酮
描述
Synthesis Analysis
The synthesis of related compounds involves innovative methodologies that can potentially be applied to “(S)-4-isobutyloxazolidine-2,5-dione.” For instance, ultrasound-assisted one-pot green synthesis has been employed for the synthesis of thiazolidine-2,4-dione isoxazoline derivatives, demonstrating the utility of environmentally friendly and efficient synthetic routes (Thari et al., 2020).
Molecular Structure Analysis
Studies on similar compounds have used X-ray diffraction (XRD) and density functional theory (DFT) calculations to elucidate their molecular structure. For example, racemic 3-isobutyl-5-phenyl-5-(pyridin-4-yl)imidazolidine-2,4-dione was characterized, revealing the diketo monomer as the favored tautomer isomer structure, showcasing the importance of structural exploration in understanding the properties of these compounds (Prasad et al., 2018).
Chemical Reactions and Properties
The reactivity of thiazolidine-2,4-dione derivatives has been a focus of several studies, with reactions like the Knoevenagel condensation being key for the synthesis of various derivatives. Such chemical reactions are crucial for modifying the structure and thus the biological activity of these compounds, indicating a wide range of possible interactions and transformations for “(S)-4-isobutyloxazolidine-2,5-dione” (Cantello et al., 1994).
Physical Properties Analysis
The physical properties of compounds within this class, such as thermal stability and solubility, play a crucial role in their application and effectiveness. For instance, the desired organic compound revealed high thermal stability in an open atmosphere, suggesting similar compounds, including “(S)-4-isobutyloxazolidine-2,5-dione,” may also exhibit significant thermal stability, which is beneficial for various applications (Prasad et al., 2018).
Chemical Properties Analysis
The chemical properties, such as reactivity towards other compounds, potential for forming derivatives, and interactions with biological molecules, are key aspects of these compounds. Research on thiazolidine-2,4-dione derivatives has highlighted their broad spectrum of biological activities, which could be indicative of the versatile chemical nature of “(S)-4-isobutyloxazolidine-2,5-dione” (Chadha et al., 2015).
科学研究应用
降糖药: 研究了异恶唑烷-3,5-二酮衍生物的胰岛素增敏活性,显示出作为降糖药的潜力。一种特定的化合物 JTT-501 可降低小鼠的血糖,并正在进行 II 期临床试验 (Shinkai 等人,1998).
药理活性化合物: 乙内酰脲,异恶唑烷二酮的类似物,已在包括药理活性化合物(例如抗菌、促智、神经营养剂)、炸药和凝胶剂在内的各个领域中得到广泛应用 (Kravchenko 等人,2018).
抗癌活性: 针对具有 4-乙酰苯基哌嗪基烷基部分的乙内酰脲和嘌呤衍生物(包括 3',4'-二氢-2'H-螺[咪唑烷-4,1'-萘]-2,5-二酮的衍生物)进行的研究显示,对几种癌细胞系有效,具有很高的肿瘤靶向选择性,并具有作为胸苷磷酸化酶抑制剂的潜力 (Zagórska 等人,2021).
抗癌活性和不对称催化: 二芳基噻唑烷-2,4-二酮用作不对称催化中的亲核试剂,产生对不同癌细胞系具有显著抗癌活性的生物学重要化合物 (Jiao 等人,2016).
药物发现支架: 噻唑烷-2,4-二酮和罗丹明已被用作药物发现中的特权支架,产生了具有广泛药理活性的化合物。其中包括治疗 II 型糖尿病和糖尿病并发症的治疗方案 (Tomašič & Mašič,2009).
属性
IUPAC Name |
(4S)-4-(2-methylpropyl)-1,3-oxazolidine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO3/c1-4(2)3-5-6(9)11-7(10)8-5/h4-5H,3H2,1-2H3,(H,8,10)/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHWZWIVZROVFEM-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1C(=O)OC(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H]1C(=O)OC(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-4-isobutyloxazolidine-2,5-dione | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

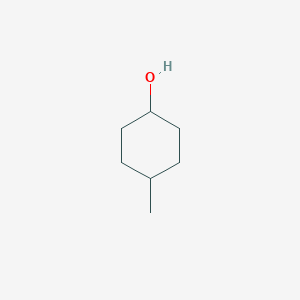
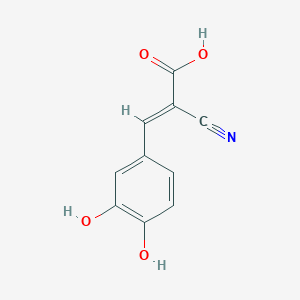
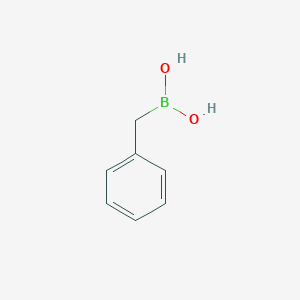
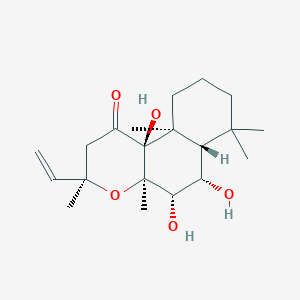

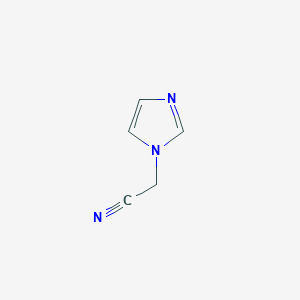
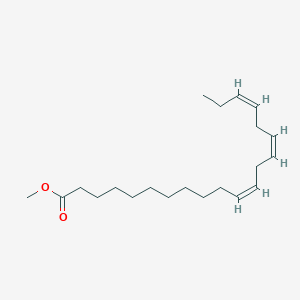
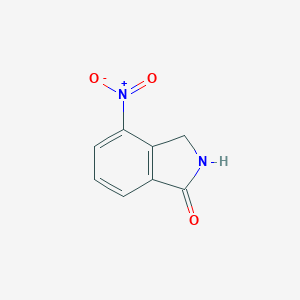
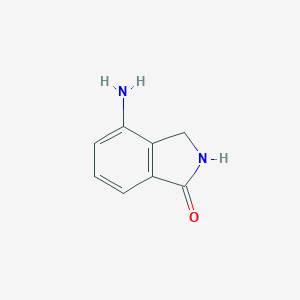
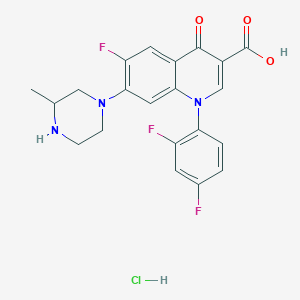
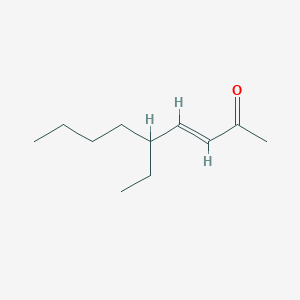
![3-Amino-4-[ethyl(methyl)amino]cyclobut-3-ene-1,2-dione](/img/structure/B52751.png)

